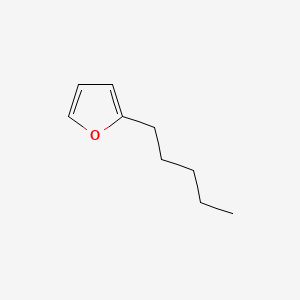

2-Pentylfuran

Descripción

This compound has been reported in Magnolia officinalis, Daphne odora, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

structure in first source

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-pentylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBAUDVGOFCUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047679 | |

| Record name | 2-Pentylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Fruity aroma | |

| Record name | 2-Pentylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.00 to 66.00 °C. @ 23.00 mm Hg | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.886-0.893 | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3777-69-3, 64079-01-2 | |

| Record name | 2-Pentylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064079012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I0QAJ1JZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Occurrence of 2-Pentylfuran in Food

This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food matrices. It details the formation pathways, presents quantitative data on its concentration in different foods, and outlines the analytical methodologies for its detection and quantification.

Introduction to this compound

This compound (C₉H₁₄O) is a heterocyclic organic compound belonging to the furan family. It is a volatile compound that contributes to the aroma profile of a wide range of food products.[1] While it can impart desirable flavor notes, its presence, particularly at high concentrations, is often associated with the oxidative degradation of lipids, leading to off-flavors. This guide focuses on its natural occurrence, formation as a result of food processing, and the analytical techniques employed for its quantification.

Natural Occurrence and Formation in Food

This compound is found in a diverse array of thermally processed foods and beverages. Its formation is primarily linked to the auto-oxidation of linoleic acid, a polyunsaturated fatty acid abundant in many vegetable oils and fats.[2][3][4] Thermal processes such as baking, roasting, and frying can accelerate this oxidation, leading to the generation of this compound. It has been identified in coffee, cereals, fruit juices, baby food, and soybean oil.[5][6]

Formation Pathway: Auto-oxidation of Linoleic Acid

The primary pathway for the formation of this compound in food is the auto-oxidation of linoleic acid. This process is initiated by the abstraction of a hydrogen atom from a methylene group adjacent to a double bond, forming a lipid radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can abstract a hydrogen atom from another lipid molecule to form a hydroperoxide and propagate the chain reaction. The decomposition of these hydroperoxides leads to the formation of various volatile compounds, including this compound. The singlet oxygen oxidation of linoleic acid has also been proposed as a mechanism for its formation.[7]

Figure 1: Simplified pathway of this compound formation from Linoleic Acid.

Quantitative Occurrence in Foodstuffs

The concentration of this compound in food can vary significantly depending on the food matrix, processing conditions, and storage. The following table summarizes quantitative data from various studies.

| Food Category | Specific Food Item | Concentration Range (µg/kg) | Reference(s) |

| Cereals | Breakfast Cereals | 8,000 - >1,000,000 | [6][8] |

| Beverages | Roasted Coffee (beans) | 911 - 5852 | [9] |

| Coffee (brew) | <10 - 288 | [9] | |

| Fruit Juices | Not detected to trace levels | [5][10] | |

| Oils and Fats | Soybean Oil | 1,000 - 10,000 (1-10 ppm) | [2][3][4] |

| Cottonseed Oil | Detected | [3] | |

| Baby Food | Cereal-based | LOQ: 5 | [5][6] |

| Fruit/Vegetable-based | LOQ: 5 | [5][6] | |

| Canned Foods | Various | Detected | [11] |

LOQ: Limit of Quantification

Analytical Methodologies

The standard method for the analysis of this compound in food is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is suitable for the analysis of volatile compounds in complex food matrices.

Detailed Experimental Protocol: HS-SPME-GC-MS for this compound in Cereals

This protocol is a representative example for the quantification of this compound in a solid food matrix.

4.1.1. Sample Preparation

-

Homogenize a representative sample of the cereal product to a fine powder.

-

Weigh 0.5 g of the homogenized sample into a 20 mL headspace vial.

-

Add 10 mL of a 30% sodium chloride solution to the vial.

-

Add an appropriate amount of a labeled internal standard solution (e.g., this compound-d11).

-

Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

4.1.2. HS-SPME Procedure

-

SPME Fiber: 120 µm Carbon Wide Range/PDMS (Restek PAL SPME Arrow or similar).

-

Incubation: Incubate the vial at 50°C for 10 minutes with agitation (250 rpm).

-

Extraction: Expose the SPME fiber to the headspace of the vial for 10 minutes at 50°C with continued agitation.

-

Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 280°C for 1 minute in splitless mode.

4.1.3. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm film thickness (Restek cat.# 13868) or equivalent.[12][13]

-

Carrier Gas: Helium at a constant flow of 1.4 mL/min.[12][13]

-

Oven Temperature Program: 35°C (hold 3 min), ramp to 75°C at 8°C/min, then ramp to 200°C at 25°C/min (hold 1 min).[12][13]

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor for this compound: m/z 81 (qualifier), 138 (quantifier).[14]

-

Ions to Monitor for this compound-d11: m/z 83 (qualifier), 149 (quantifier).[14]

Experimental Workflow

Figure 2: General workflow for the analysis of this compound in food.

Conclusion

This compound is a significant volatile compound found in a variety of food products, primarily formed through the oxidation of linoleic acid during thermal processing. Its concentration can vary widely, and its presence is a key indicator of lipid oxidation. The analytical methodology of HS-SPME-GC-MS provides a robust and sensitive means for its quantification. This guide provides researchers and scientists with a foundational understanding of the occurrence, formation, and analysis of this compound in food, which is crucial for quality control, flavor chemistry, and food safety assessments.

References

- 1. This compound | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. View of Lipid-derived flavor and off-flavor of traditional and functional foods: an overview | Journal of Food Bioactives [isnff-jfb.com]

- 5. Detection of Furan and five Alkylfurans, including this compound, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of this compound in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 10. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. gcms.cz [gcms.cz]

- 14. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]

2-Pentylfuran spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-Pentylfuran

This guide provides a comprehensive overview of the spectroscopic data for this compound, a heterocyclic aromatic compound found in various heat-processed foods and natural products.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The spectroscopic data of this compound are summarized in the tables below, providing key values for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.28 | m | H-5 (furan ring) |

| 6.26 | m | H-4 (furan ring) |

| 5.96 | m | H-3 (furan ring) |

| 2.60 | t | H-1' (methylene) |

| 1.64 | m | H-2' (methylene) |

| 1.33 | m | H-3', H-4' (methylene) |

| 0.90 | t | H-5' (methyl) |

| Data sourced from PubChem.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 156.68 | C-2 (furan ring) |

| 140.64 | C-5 (furan ring) |

| 110.04 | C-4 (furan ring) |

| 104.56 | C-3 (furan ring) |

| 31.45 | C-3' (methylene) |

| 28.02 | C-2' (methylene) |

| 27.81 | C-1' (methylene) |

| 22.46 | C-4' (methylene) |

| 13.98 | C-5' (methyl) |

| Data sourced from PubChem.[1] |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Furan ring (aromatic) |

| ~2955-2850 | C-H stretch | Pentyl group (aliphatic) |

| ~1600-1450 | C=C stretch | Furan ring |

| ~1465 | C-H bend | Pentyl group (CH₂) |

| ~1375 | C-H bend | Pentyl group (CH₃) |

| ~1225 | Asymmetric C-O-C stretch | Furan ring |

| ~1020 | Symmetric C-O-C stretch | Furan ring |

| ~733 | C-H out-of-plane bend | 2-substituted furan |

| Characteristic frequencies are based on data for furan derivatives and general IR absorption tables.[2][3] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 138 | 13.64 | [M]⁺ (Molecular ion) |

| 82 | 22.04 | |

| 81 | 99.99 | [M - C₄H₉]⁺ |

| 53 | 9.37 | |

| Data sourced from PubChem.[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

-

Sample Preparation : A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of a reference standard, like tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a 400 MHz spectrometer is typically used.[1] For ¹³C NMR, a frequency of around 100 MHz is common. Standard pulse programs are used to acquire the spectra. For quantitative analysis, a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) should be set between scans.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the signals in the ¹H NMR spectrum can be used to determine the relative number of protons.

IR Spectroscopy Protocol

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane.

-

Gas Chromatography (GC) : A small volume of the sample solution is injected into the GC system, where it is vaporized. The volatile components are separated as they pass through a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to ensure separation of compounds with different boiling points.

-

Mass Spectrometry (MS) : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Data Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance. The resulting mass spectrum shows the relative intensity of each ion fragment.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Thermal Degradation of 2-Pentylfuran: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylfuran is a furan derivative that can be formed in thermally processed foods and is also being explored as a potential biofuel candidate. Understanding its thermal degradation is crucial for both food safety and optimizing its application as a fuel. This technical guide provides a comprehensive overview of the thermal degradation products of this compound, drawing upon established mechanisms from related 2-alkylfurans. It details proposed reaction pathways, expected degradation products, and standardized experimental protocols for their analysis. This document is intended to serve as a foundational resource for researchers in food science, biofuel development, and related fields.

Introduction

This compound is a volatile organic compound characterized by a furan ring substituted with a pentyl group at the 2-position. It is recognized as a product of lipid oxidation, particularly from the degradation of linoleic acid, and is found in a variety of heat-processed foods.[1][2] The study of its thermal decomposition is essential for several reasons. In the context of food science, the degradation products can influence the flavor, aroma, and safety of food products. In the realm of biofuels, understanding the pyrolysis of this compound is key to predicting its combustion performance and emissions.

While specific experimental data on the thermal degradation of this compound is limited, extensive research on analogous 2-alkylfurans, such as 2-methylfuran, provides a robust framework for predicting its behavior.[1][3][4] This guide synthesizes the current understanding of 2-alkylfuran pyrolysis to present a detailed picture of what can be expected from the thermal degradation of this compound.

Proposed Thermal Degradation Pathways of this compound

The thermal degradation of this compound is proposed to proceed through a series of complex reactions, primarily initiated by unimolecular decomposition. The key mechanistic steps, extrapolated from studies on 2-methylfuran, are detailed below.[1][3]

Initiation: Homolytic Cleavage and Hydrogen Abstraction

The initial and dominant degradation pathway is the homolytic cleavage of the C-H bond on the alkyl side chain, specifically at the carbon adjacent to the furan ring. This leads to the formation of a 2-(1-pentyl)furanyl radical. Abstraction of a hydrogen atom from the pentyl chain by other radicals present in the system is another significant initiation step.[1][3]

Carbene Formation and Ring Opening

Following the initial radical formation, a series of intramolecular hydrogen transfer reactions can lead to the formation of singlet carbene intermediates. These carbenes are highly reactive and readily undergo ring opening, resulting in the formation of acyclic C9H14O isomers.[1][3]

Decomposition of Acyclic Intermediates

The acyclic intermediates are thermally unstable and subsequently decompose into a variety of smaller, more stable molecules. These decomposition reactions typically involve C-C bond cleavage and rearrangements.

Bimolecular Reactions

In addition to unimolecular decomposition, bimolecular reactions, such as hydrogen atom addition to the furan ring, can also occur. These reactions lead to the formation of different sets of intermediates and final products.[1][3]

Expected Thermal Degradation Products

Based on the proposed degradation pathways, a range of smaller volatile organic compounds are expected to be formed. While quantitative data for this compound is not available, the following table summarizes the likely degradation products by analogy to the pyrolysis of 2-methylfuran and other alkylfurans.[1][3][4]

| Product Class | Specific Compounds (Examples) | Formation Pathway |

| Alkenes | Ethene, Propene, Butene, Pentene | Decomposition of acyclic intermediates |

| Alkynes | Ethyne, Propyne | Decomposition of acyclic intermediates |

| Aldehydes & Ketones | Acetaldehyde, Propanal, Butanal, Pentanal, Vinyl Ketene | Decomposition of acyclic intermediates |

| Furans | Furan, 2-Methylfuran | Side-chain cleavage, bimolecular reactions |

| Aromatics | Benzene, Toluene | Secondary reactions at high temperatures |

| Small Molecules | Carbon Monoxide, Carbon Dioxide, Methane | Complete fragmentation |

Experimental Protocols for Analyzing Thermal Degradation Products

The analysis of the thermal degradation products of this compound typically involves pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC/MS). This technique allows for the thermal decomposition of the sample in a controlled environment and subsequent separation and identification of the resulting volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify and quantify the volatile products of this compound thermal degradation.

Methodology:

-

Sample Preparation: A known amount of pure this compound is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., in the range of 500-900 °C) in an inert atmosphere (e.g., helium) using a pyrolysis unit directly coupled to the GC inlet.

-

Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column. A non-polar or medium-polarity column is typically used for separation. The oven temperature is programmed to ramp up to achieve good separation of the analytes.

-

Mass Spectrometry (MS): The separated compounds are introduced into the mass spectrometer. Electron ionization (EI) is commonly used, and the resulting mass spectra are compared with a reference library (e.g., NIST) for compound identification.

-

Quantification: Quantification can be achieved using internal or external standards.

A detailed protocol for the analysis of furan and its derivatives in food matrices using headspace GC-MS has been described, which can be adapted for pyrolysis studies.[5][6][7]

Visualization of Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed logical relationships and workflows for the thermal degradation of this compound.

Conclusion

The thermal degradation of this compound is a complex process that is predicted to yield a variety of smaller volatile organic compounds. While direct experimental data remains a research gap, the well-established degradation mechanisms of other 2-alkylfurans provide a strong basis for understanding its pyrolysis. The primary pathways involve homolytic cleavage of the alkyl side chain, formation of carbene intermediates, ring opening to acyclic isomers, and subsequent decomposition. The experimental protocol outlined in this guide, utilizing Py-GC/MS, provides a robust method for future investigations to identify and quantify the specific degradation products of this compound. Further research in this area will be invaluable for applications in both food science and biofuel technology.

References

- 1. The pyrolysis of 2-methylfuran: a quantum chemical, statistical rate theory and kinetic modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The pyrolysis of 2-methylfuran: a quantum chemical, statistical rate theory and kinetic modelling study (2014) | Kieran P. Somers | 114 Citations [scispace.com]

- 5. Detection of Furan and five Alkylfurans, including this compound, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of this compound in food - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of 2-Pentylfuran in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-pentylfuran, a heterocyclic aromatic compound with applications in the flavor, fragrance, and pharmaceutical industries. A comprehensive understanding of its solubility is crucial for its application in synthesis, purification, formulation, and various biological assays. This document outlines the predicted solubility of this compound in a range of common organic solvents and provides a detailed experimental protocol for its empirical determination.

Core Principles of this compound Solubility

This compound (C₉H₁₄O) is a molecule composed of a polar furan ring and a non-polar pentyl chain. This amphipathic nature governs its solubility behavior, which can be generally predicted by the "like dissolves like" principle. The furan ring, with its heteroatom oxygen, can participate in dipole-dipole interactions, while the alkyl chain engages in van der Waals forces. Consequently, this compound is expected to be miscible with many common organic solvents but exhibits very limited solubility in highly polar solvents like water.

Quantitative Solubility Data

The following table presents a hypothetical but chemically reasonable solubility profile of this compound in various organic solvents at 25°C. This data is intended to be illustrative and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C | Rationale |

| Water | Highly Polar, Protic | < 0.01 | The long non-polar pentyl chain significantly limits miscibility with water[1]. |

| Methanol | Polar, Protic | Miscible | The alcohol can interact with the furan ring, and the short alkyl chain does not significantly hinder miscibility. |

| Ethanol | Polar, Protic | Miscible | Similar to methanol, ethanol is a good solvent for this compound[5][]. |

| n-Hexane | Non-polar | Miscible | The non-polar pentyl chain of this compound has strong affinity for the non-polar hexane[1]. |

| Toluene | Non-polar, Aromatic | Miscible | The aromatic nature of toluene can interact favorably with the furan ring, in addition to the non-polar interactions. |

| Diethyl Ether | Polar, Aprotic | Miscible | Diethyl ether provides a good balance of polar and non-polar characteristics, effectively solvating both parts of the this compound molecule. |

| Acetone | Polar, Aprotic | Miscible | Acetone's polarity is suitable for interacting with the furan ring. |

| Ethyl Acetate | Polar, Aprotic | Miscible | Ethyl acetate is a versatile solvent that can dissolve compounds of intermediate polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Highly Soluble | The high polarity of DMSO allows for strong interactions with the furan ring. |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation (or shake-flask) method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent[7][8]. The following protocol is adapted for a liquid solute like this compound.

Objective: To determine the equilibrium concentration of a saturated solution of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a separate liquid phase of this compound should be visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute[7].

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow for phase separation.

-

For emulsions or fine dispersions, centrifuge the vial at a controlled temperature to facilitate the separation of the excess this compound.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear, saturated supernatant (the solvent phase) using a syringe.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets[7].

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature. The solubility is typically reported in g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal saturation method.

Caption: A generalized workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-pentyl furan, 3777-69-3 [thegoodscentscompany.com]

- 3. glpbio.com [glpbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Environmental Fate of 2-Pentylfuran: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of 2-pentylfuran, a heterocyclic aromatic compound. While specific experimental data on the environmental persistence and degradation of this compound is limited in publicly available literature, this document outlines the standard methodologies and expected environmental behavior based on its chemical structure and the known fate of related furan derivatives.

Executive Summary

This compound is a member of the furan class of compounds, characterized by a five-membered aromatic ring containing one oxygen atom, with a pentyl group substitution.[1] Its environmental fate is governed by a combination of biotic and abiotic processes, including biodegradation, photodegradation, hydrolysis, and partitioning in soil and water. Due to its structural similarity to other alkylfurans, it is anticipated to undergo oxidative metabolism by microorganisms. Its low water solubility suggests a tendency for adsorption to soil and sediment. This guide details the standardized experimental protocols, based on OECD guidelines, that are employed to quantify the environmental persistence and degradation pathways of chemical substances like this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and transport.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O | [2] |

| Molecular Weight | 138.21 g/mol | [2] |

| Boiling Point | 64-66 °C @ 23 mmHg | [3] |

| Water Solubility | Slightly soluble | [1] |

| log Kₒw (Octanol-Water Partition Coefficient) | 3.7 (Estimated) | [2] |

Table 1: Physicochemical Properties of this compound

Environmental Fate Pathways

The environmental fate of this compound is determined by its susceptibility to various degradation and partitioning processes.

Biodegradation

The primary mechanism for the environmental degradation of many organic compounds is microbial metabolism. While a specific biodegradation pathway for this compound has not been detailed in the available literature, the metabolism of furan and its alkylated derivatives typically proceeds through oxidative ring cleavage.[4][5][6] It is hypothesized that microorganisms, particularly bacteria, can metabolize this compound by first hydroxylating the furan ring, followed by ring opening to form reactive intermediates that are further metabolized.[7]

A plausible biodegradation pathway for this compound is initiated by a monooxygenase enzyme, leading to the formation of an epoxide, which then undergoes rearrangement and hydrolysis to open the furan ring. The resulting intermediates are then expected to enter central metabolic pathways.

Photodegradation

Photodegradation in the atmosphere or in surface waters can be a significant environmental fate process for some organic chemicals. This process can occur through direct absorption of light or indirect reaction with photochemically generated reactive species like hydroxyl radicals.[8][9] The rate of photodegradation is dependent on the light absorbance properties of the molecule and the presence of photosensitizers in the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is pH-dependent and can be a significant degradation pathway for compounds with susceptible functional groups.[10][11] Given the stable aromatic furan ring, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).

Soil and Sediment Partitioning

The partitioning of a chemical between water and soil or sediment is a key process influencing its environmental mobility and bioavailability. This is often quantified by the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc).[12][13] Due to its low water solubility and relatively high estimated log Kₒw, this compound is expected to adsorb to soil organic matter and sediments, limiting its mobility in the aqueous phase.[1][2]

Experimental Protocols for Determining Environmental Fate

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to determine the environmental fate of chemicals.[14]

Biodegradability Testing (OECD 301)

The OECD 301 guideline for "Ready Biodegradability" encompasses a series of six methods to assess the potential for rapid and ultimate biodegradation of chemicals in an aerobic aqueous medium.[15][16][17][18] These tests typically run for 28 days and measure the disappearance of the test substance or the production of CO₂ or O₂ consumption.[16]

Key Experimental Parameters:

-

Inoculum: Activated sludge, sewage effluent, or surface water.

-

Test Duration: 28 days.[16]

-

Pass Levels: ≥ 70% removal of Dissolved Organic Carbon (DOC) or ≥ 60% of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window.[16]

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. This compound | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-pentyl furan, 3777-69-3 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ecetoc.org [ecetoc.org]

- 9. mdpi.com [mdpi.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. contractlaboratory.com [contractlaboratory.com]

- 16. img3.epanshi.com [img3.epanshi.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

Toxicological Profile of 2-Pentylfuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylfuran, a furan derivative found in various heat-processed foods and used as a flavoring agent, has been the subject of toxicological evaluation to ascertain its safety for human consumption. This technical guide provides a comprehensive overview of the toxicological studies conducted on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and food safety assessment. While initial concerns were raised regarding its genotoxic potential due to its furan structure, recent evaluations by the European Food Safety Authority (EFSA) have concluded that these concerns can be ruled out. This guide synthesizes the available data on acute, sub-chronic, and genetic toxicity, as well as metabolic pathways, to provide a holistic understanding of the toxicological profile of this compound.

Introduction

This compound (CAS No. 3777-69-3) is a volatile organic compound characterized by a furan ring substituted with a pentyl group. It contributes to the flavor profile of numerous foods and is also used as a flavoring ingredient in the food industry. The safety of furan and its derivatives has been a topic of interest for regulatory bodies due to the known carcinogenicity of furan in animal models, which is linked to the formation of a reactive metabolite. This has necessitated a thorough toxicological evaluation of related compounds like this compound. This document collates and examines the pivotal studies that have shaped our current understanding of the toxicology of this compound.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological assessments of this compound.

Table 1: Acute and Sub-chronic Oral Toxicity Data

| Parameter | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 1200 mg/kg bw | [1] |

| NOAEL | Rat | Oral (13-week study) | ~25 mg/kg bw/day | [2] |

Table 2: Genotoxicity Data

| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result | Reference |

| Ames Test | S. typhimurium strains TA1535, TA1537, TA98, TA100 & E. coli WP2uvrA | With and without | 50 to 5000 µ g/plate | Non-mutagenic | |

| In vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and without | Up to 5000 µg/mL | Negative | [3][4] |

Experimental Protocols

13-Week Sub-chronic Oral Toxicity Study in Rats

A 13-week oral toxicity study was conducted to evaluate the potential adverse effects of repeated exposure to this compound.

-

Test System: Young adult rats.

-

Administration: Oral gavage, daily for 13 weeks.

-

Dose Levels: Multiple dose levels were used, with the highest dose tested being approximately 25 mg/kg body weight per day. A control group received the vehicle only.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

Body Weight and Food Consumption: Recorded weekly to assess general health and palatability.

-

Hematology: Analysis of blood samples at termination for parameters such as red and white blood cell counts, hemoglobin, and platelet counts.

-

Clinical Chemistry: Analysis of serum for markers of liver and kidney function, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), and creatinine.

-

Organ Weights: At necropsy, major organs were weighed.

-

Histopathology: Microscopic examination of major organs and tissues from the control and high-dose groups to identify any treatment-related pathological changes.

-

-

Outcome: No significant adverse effects were observed at the tested doses, leading to the establishment of a No-Observed-Adverse-Effect Level (NOAEL).[2]

Bacterial Reverse Mutation Assay (Ames Test)

This assay was performed to assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

-

Test Strains: S. typhimurium strains TA1535, TA1537, TA98, and TA100, and E. coli strain WP2uvrA were used to detect different types of mutations (base-pair substitution and frameshift).

-

Method: The plate incorporation method was employed.

-

Metabolic Activation: The assay was conducted both in the presence and absence of an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

-

Concentrations: A preliminary toxicity assay determined the dose range, with the main experiments using five concentrations up to 5000 µ g/plate .

-

Procedure:

-

The test substance, bacterial culture, and S9 mix (or buffer for the non-activated system) were mixed with molten top agar.

-

The mixture was poured onto minimal glucose agar plates.

-

Plates were incubated at 37°C for 48-72 hours.

-

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted and compared to the solvent control. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

-

Outcome: this compound did not induce a significant increase in revertant colonies in any of the tester strains, with or without metabolic activation, indicating it is non-mutagenic under the conditions of this test.

In Vitro Mammalian Chromosomal Aberration Test

This test was conducted to determine if this compound can induce structural chromosomal damage in mammalian cells.

-

Metabolic Activation: The assay was performed with and without a rat liver S9 fraction for metabolic activation.

-

Procedure:

-

CHO cell cultures were exposed to various concentrations of this compound for a short period (e.g., 3-5 hours).

-

Following the treatment period, cells were washed and incubated in fresh medium.

-

A spindle inhibitor (e.g., Colcemid) was added to arrest cells in the metaphase stage of mitosis.

-

Cells were harvested, fixed, and stained.

-

Metaphase spreads were examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Concentrations: A range of concentrations was tested, up to a maximum of 5000 µg/mL, or up to a level that induced significant cytotoxicity.[3]

-

Evaluation: The percentage of cells with chromosomal aberrations was determined for each concentration and compared to negative and positive controls.

-

Outcome: this compound did not induce a significant increase in the frequency of chromosomal aberrations in CHO cells, with or without metabolic activation.[3][4]

Metabolism and Potential Signaling Pathways

The metabolism of this compound is expected to follow a similar pathway to that of furan, which is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[5][6]

The proposed metabolic pathway involves the oxidation of the furan ring to form a reactive intermediate, an α,β-unsaturated dialdehyde. In the case of furan, this metabolite is cis-2-butene-1,4-dial (BDA).[5][6] This highly reactive metabolite can form adducts with cellular macromolecules, including proteins and DNA, which is the basis for the toxicity concerns associated with furan. For this compound, the aliphatic side chain is relatively inert, making the furan ring the likely site of metabolic activation through ring opening, which could produce more reactive and potentially toxic metabolites.[7]

Currently, there is a lack of specific studies investigating the direct effects of this compound on cellular signaling pathways beyond its metabolic activation. Future research could explore whether this compound or its metabolites interact with specific signaling cascades involved in cellular stress responses, inflammation, or apoptosis.

Visualizations

Metabolic Pathway

Caption: Postulated metabolic pathway of this compound.

Experimental Workflow: 13-Week Oral Toxicity Study

Caption: General workflow for a 13-week oral toxicity study.

Experimental Workflow: Ames Test

Caption: General workflow for an Ames test.

Conclusion

References

- 1. 2-pentyl furan, 3777-69-3 [thegoodscentscompany.com]

- 2. This compound | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. itia.info [itia.info]

- 5. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of the feed additives 2‐acetylfuran [13.054] and 2‐pentylfuran [13.059] belonging to chemical group 14 for animal species (FEFANA asbl) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Pentylfuran

These application notes provide detailed methodologies for the quantitative analysis of 2-pentylfuran in various matrices, primarily focusing on food samples. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a volatile organic compound that can be found in a variety of heat-processed foods and beverages.[1][2][3][4] It is a member of the furan class of compounds and is known to contribute to the sensory properties of food.[5] Due to its potential formation during thermal processing, accurate and reliable analytical methods are essential for its quantification to ensure food quality and for risk assessment.[5] The primary analytical techniques employed for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace (HS) or solid-phase microextraction (SPME) for sample introduction. An alternative method using High-Performance Liquid Chromatography (HPLC) is also available.

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly sensitive and suitable for the determination of this compound in complex matrices like fruit juices, baby food, and cereals.[2][5][6]

Experimental Protocol

1. Sample Preparation:

-

For liquid samples (e.g., fruit juices), transfer a known volume (e.g., 5 mL) into a headspace vial.[7][8]

-

For solid or semi-solid samples (e.g., baby food, cereals), weigh a homogenized sample (e.g., 0.5 - 5 g) into a headspace vial.[1][7][8]

-

To enhance the release of volatile compounds, add a saturated sodium chloride (NaCl) solution (e.g., 5 mL).[7][8]

-

For accurate quantification, an internal standard, such as this compound-d11, should be added to all samples, calibration standards, and blanks.[1]

-

Seal the vials immediately with a PTFE-faced silicone septum and an aluminum cap.

-

To prevent the loss of volatile analytes, maintain a cold chain during sample preparation by pre-cooling the samples and reagents.[1]

2. HS-SPME Conditions:

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for optimal extraction of this compound.[1] Other fibers like Carboxen/Polydimethylsiloxane (CAR/PDMS) can also be used.[6]

-

Incubation/Equilibration: Incubate the sample vial at a controlled temperature (e.g., 32°C to 40°C) for a specific time (e.g., 15 to 20 minutes) with agitation to allow the analytes to partition into the headspace.[6][9]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15 to 20 minutes) to adsorb the analytes.[6][7][8]

3. GC-MS Parameters:

-

Injection: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250-280°C) for a short period (e.g., 1-5 minutes).[9]

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used for the separation of furan derivatives.[7][8]

-

Oven Temperature Program: A suitable temperature program is crucial for the chromatographic separation of this compound from other volatile compounds. An example program could be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/min.

-

Hold: Maintain at 150°C for 2 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Key ions for this compound are m/z 138 (molecular ion) and characteristic fragment ions like m/z 81 and 95. For the internal standard this compound-d11, appropriate ions should be selected.[1]

-

4. Calibration and Quantification:

-

Prepare a series of calibration standards in a matrix similar to the sample, or in a 30% NaCl solution, containing known concentrations of this compound and a constant concentration of the internal standard.[1]

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Quantify this compound in the samples by using the response ratio from the sample and interpolating the concentration from the calibration curve.

Quantitative Data Summary (HS-SPME-GC-MS)

| Parameter | Value | Matrix | Reference |

| Limit of Quantification (LOQ) | 5 µg/kg | Baby Food, Cereals, Fruit Juices | [2] |

| 0.060–0.117 ng/g | Jarred Baby Food | [5] | |

| 0.14-0.76 ng/mL | Juice Samples | [6] | |

| Recovery | 80% - 110% | Baby Food, Cereals, Fruit Juices | [2] |

| 98.42% - 99.8% | Jarred Baby Food | [5] | |

| 90.2% - 110.1% | Juice Samples | [6] | |

| Repeatability (RSD) | < 16% at 50 µg/kg | Baby Food, Cereals | [2] |

| ≤ 5.02% (Intra-day) | Jarred Baby Food | [5] | |

| ≤ 5.55% (Inter-day) | Jarred Baby Food | [5] | |

| < 6.7% | Juice Samples | [6] |

Experimental Workflow: HS-SPME-GC-MS

Caption: Workflow for this compound quantification using HS-SPME-GC-MS.

Method 2: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is also widely used, particularly for samples with higher concentrations of this compound, such as coffee.[2] While generally less sensitive than SPME, it is a robust and reliable technique.[1]

Experimental Protocol

1. Sample Preparation:

-

The sample preparation is similar to the HS-SPME method.

-

Weigh a homogenized sample (e.g., 1-10 g) into a headspace vial.[10] For solid samples, dilution with water or a saturated NaCl solution may be necessary.[10]

-

Add the internal standard (e.g., d4-furan, or ideally this compound-d11) to all vials.[1][10]

-

Seal the vials securely.

2. HS Conditions:

-

Incubation: Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 60°C to 80°C) for a specific time (e.g., 20-45 minutes) to allow for equilibration of the analytes between the sample and the headspace.[10]

-

Injection: An automated system injects a specific volume of the headspace gas from the vial into the GC inlet.

3. GC-MS Parameters:

-

The GC-MS parameters (column, temperature program, carrier gas, and mass spectrometer settings) are generally the same as described for the HS-SPME-GC-MS method.

4. Calibration and Quantification:

-

Quantification is typically performed using the standard addition method or an external calibration curve prepared with an internal standard.[10][11]

Quantitative Data Summary (HS-GC-MS)

| Parameter | Value | Matrix | Reference |

| Limit of Quantification (LOQ) | 5 µg/kg | Baby Food, Cereals | [2] |

| 200 µg/kg | Coffee | [2] | |

| Recovery | 80% - 110% | Baby Food, Cereals, Coffee | [2] |

| Repeatability (RSD) | < 16% at 50 µg/kg | Baby Food, Cereals | [2] |

| 7.4% at 10 mg/kg | Coffee | [2] |

Experimental Workflow: HS-GC-MS

Caption: Workflow for this compound quantification using Static HS-GC-MS.

Method 3: High-Performance Liquid Chromatography (HPLC)

While less common for volatile compounds like this compound, an HPLC method has been described.[12] This approach may be useful in specific applications where GC-MS is not available or suitable.

Experimental Protocol

1. Sample Preparation:

-

Sample preparation would likely involve a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix and dissolve it in a suitable solvent compatible with the HPLC mobile phase.

2. HPLC Conditions:

-

Column: A reverse-phase column, such as a Newcrom R1, can be used.[12]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility) is employed.[12]

-

Detection: A UV detector would be the most common choice, though a mass spectrometer could also be coupled to the HPLC system for enhanced selectivity and sensitivity.

3. Calibration and Quantification:

-

An external standard calibration curve would be constructed by injecting known concentrations of this compound standards.

Quantitative Data Summary (HPLC)

Detailed quantitative performance data such as LOQ, recovery, and repeatability are not as readily available in the public domain for HPLC methods for this compound as they are for GC-MS methods.

Method Comparison

| Feature | HS-SPME-GC-MS | HS-GC-MS | HPLC |

| Principle | Analyte concentration in headspace, adsorption onto fiber | Static equilibrium between sample and headspace | Liquid phase separation based on polarity |

| Sensitivity | Very High | High | Moderate to High (detector dependent) |

| Selectivity | Very High (with MS) | Very High (with MS) | Moderate (UV) to Very High (MS) |

| Sample Throughput | Moderate | High | Moderate |

| Primary Application | Trace level analysis in complex matrices | Routine analysis, higher concentration samples | Alternative to GC-based methods |

| Key Advantage | Excellent sensitivity for volatile and semi-volatile compounds | Robust, automated, and high throughput | Suitable for non-volatile or thermally labile compounds (not this compound) |

| Key Disadvantage | Fiber cost and limited lifetime | Lower sensitivity compared to SPME | Less suitable for highly volatile compounds |

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, the expected concentration range, and the available instrumentation. For trace-level analysis in complex food matrices, HS-SPME-GC-MS is the preferred method due to its high sensitivity and selectivity.[1] Static HS-GC-MS is a robust and reliable alternative, particularly for samples with higher concentrations. While an HPLC method exists, GC-based methods are generally more suitable for the analysis of this volatile compound. Proper method validation is crucial to ensure accurate and reliable results.[2] It is also important to note that significant variability in results between laboratories has been observed for this compound analysis, highlighting the need for careful method development and standardization.[4][13][14]

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Detection of Furan and five Alkylfurans, including this compound, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pfigueiredo.org [pfigueiredo.org]

- 6. An efficient method for the simultaneous determination of furan, 2-methylfuran and this compound in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 10. fda.gov [fda.gov]

- 11. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of this compound in food - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2-Pentylfuran using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylfuran is a volatile organic compound that contributes to the aroma and flavor profile of various food products and can also be an indicator of lipid oxidation.[1] Its presence and concentration are of significant interest in the food and beverage industry for quality control and in environmental and biological studies. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique. The methodologies described herein are compiled from established research and are intended to provide a robust framework for researchers.

Experimental Protocols

Accurate quantification of this compound requires careful sample preparation and optimized GC-MS conditions. Due to its volatility, headspace (HS) and headspace solid-phase microextraction (HS-SPME) are the most common and effective sample introduction techniques, often coupled with GC-MS.[2][3]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix.

-

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

-

20 mL headspace vials with magnetic screw caps and septa

-

Heating block or water bath with agitation capabilities

-

Sodium chloride (NaCl)

-

-

Procedure:

-

Weigh an appropriate amount of the homogenized sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a 20 mL headspace vial.

-

For aqueous samples, add a known amount of NaCl (e.g., to reach a concentration of 30%) to enhance the release of volatile compounds.

-

If an internal standard is used for quantification (e.g., this compound-d11), spike the sample with a known concentration at this stage.[2]

-

Immediately seal the vial with a magnetic screw cap.

-

Place the vial in a heating block or water bath and incubate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with constant agitation to facilitate the equilibration of this compound between the sample and the headspace.[2]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

GC-MS Analysis

The following parameters provide a starting point for method development and can be optimized based on the specific instrument and sample matrix.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode is often preferred for higher sensitivity.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.7 mL/min).[3][4]

-

Column: A mid-polar capillary column such as a DB-624 (60 m x 0.25 mm, 1.4 µm) or a non-polar HP-5MS (30 m x 0.25 mm, 0.25 µm) is suitable for separating this compound from other volatile compounds.[3][4]

-

Oven Temperature Program:

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Source Temperature: 230-250°C.[2]

-

Acquisition Mode:

-

Full Scan: Acquire data over a mass range of m/z 50-500 to identify characteristic ions of this compound.[5]

-

Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, monitor the characteristic ions of this compound. The quantifier and qualifier ions for this compound are typically m/z 81 (quantifier) and m/z 138 (qualifier).[2]

-

-

Internal Standard: If used, monitor the specific ions for the deuterated standard (e.g., for this compound-d11).

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound reported in various studies. These values can serve as a benchmark for method validation.

| Parameter | Value | Matrix | Sample Preparation | GC Column | Reference |

| Quantifier Ion (m/z) | 81 | Food | HS-SPME | - | [2] |

| Qualifier Ion (m/z) | 138 | Food | HS-SPME | - | [2] |

| Limit of Quantification (LOQ) | 5 µg/kg | Baby food, Cereals | HS-SPME / HS | DB-624 / HP Plot Q | [3] |

| Limit of Detection (LOD) | 0.23 ng/mL | Fruit Juices | HS-SPME | - | [6] |

| Recovery | 80-110% | Baby food, Cereals | HS-SPME / HS | DB-624 / HP Plot Q | [3] |

| Recovery (at 10 ng/g) | < 80% | Canned Oily Fish | SPME Arrow | HP-5MS | [4] |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Caption: Workflow for this compound analysis.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The successful implementation of this method relies on careful optimization of both the sample preparation and instrumental parameters. The provided data and workflow offer a solid foundation for researchers to develop and validate their own methods for the accurate and precise quantification of this compound in various matrices. It is important to note that inter-laboratory studies have shown variability in results for this compound, highlighting the need for careful method development and validation.[7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of this compound in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Application of 2-Pentylfuran in Flavor Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylfuran is a volatile organic compound and a key aroma constituent in a diverse range of food products. It belongs to the furan chemical class, characterized by a five-membered aromatic ring containing one oxygen atom. This document provides detailed application notes and experimental protocols for the analysis and utilization of this compound in flavor chemistry. Its characteristic flavor profile, natural occurrence, and formation pathways make it a significant molecule for flavor research and development.

Organoleptic Properties and Flavor Profile

This compound is recognized for its complex and multifaceted aroma profile, which can be described as fruity, earthy, green, beany, and slightly metallic with caramellic undertones. Its specific sensory perception is highly dependent on its concentration and the food matrix in which it is present.

Table 1: Organoleptic Descriptors of this compound

| Descriptor | Description |

| Fruity | Reminiscent of pineapple and other tropical fruits. |

| Earthy/Green | Notes of green beans, freshly tilled soil, and vegetative nuances. |

| Beany | A characteristic note often associated with soybeans and other legumes. |

| Metallic | A slight metallic tang, which can be perceived as an off-note at high concentrations. |

| Caramellic/Cooked | A subtle sweet, cooked, or caramelized background note. |

Natural Occurrence and Formation

This compound is a naturally occurring compound found in a wide variety of heat-processed foods and some raw agricultural products. Its formation is primarily attributed to the thermal degradation and auto-oxidation of unsaturated fatty acids, particularly linoleic acid.

Table 2: Natural Occurrence of this compound in Selected Foods

| Food Category | Specific Examples | Reference |

| Beverages | Coffee, Tea, Fruit Juices | [1][2] |

| Roasted Products | Roasted Filberts, Peanuts, Coffee Beans | [2][3] |

| Vegetables | Tomato, Potato, Corn, Cucumber, Celery | [2] |

| Fruits | Grapes, Raisins, Watermelon | [2] |

| Cooked Meats | Chicken, Lamb, Pork | [2] |

| Oils | Soybean Oil | [2] |

The formation of this compound is a key factor in the flavor profile of many of these products. For instance, it is a significant contributor to the "reversion flavor" in soybean oil, a flavor change that occurs during storage.

Applications in Flavor Chemistry

The unique sensory profile of this compound makes it a valuable tool for flavor chemists in a variety of applications. It can be used to impart specific flavor notes or to enhance and balance existing flavor profiles.

Table 3: Recommended Usage Levels of this compound in Flavor Formulations [4]

| Application | Recommended Level (ppm) in Final Product | Flavor Contribution |

| Savory | ||

| Bacon | 100 | Adds depth and complexity. |

| Roast Beef | 300 | Softens the background and adds authenticity. |

| Roast Chicken | 400 | Enhances both boiled and roast notes. |

| Cooked Mushroom | 50 | Adds complexity to the cooked profile. |

| Toasted Onion | 500 | Highly compatible, enhances toasted notes. |

| Fruits | ||

| Tomato (Fresh) | 100 | Enhances freshness. |

| Tomato (Cooked) | 200 | Boosts cooked and processed notes. |

| Sweet | ||

| Chocolate | Varies | Can add nutty and roasted nuances. |

| Rum | Varies | Contributes to the complex aromatic profile. |

| Tropical Flavors | Varies | Enhances fruity and exotic notes. |

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is adapted from methodologies for the analysis of furan and alkylfurans in food matrices.